BenchChemオンラインストアへようこそ!

3-(4-Aminobenzyl)-thiazolidine

Physicochemical Profiling Drug-Likeness Permeability Prediction

3-(4-Aminobenzyl)-thiazolidine (CAS 218943-50-1) is an N3-substituted thiazolidine bearing a para-aminobenzyl moiety. It belongs to the saturated thiazolidine class—a five-membered S,N-heterocycle that is the reduced, non-carbonyl progenitor of the clinically prominent thiazolidine-2,4-dione (TZD) pharmacophore.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
Cat. No. B8356816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobenzyl)-thiazolidine
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESC1CSCN1CC2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2S/c11-10-3-1-9(2-4-10)7-12-5-6-13-8-12/h1-4H,5-8,11H2
InChIKeyWLHISESTWLOVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminobenzyl)-thiazolidine: Procurement-Relevant Identity and Class Positioning


3-(4-Aminobenzyl)-thiazolidine (CAS 218943-50-1) is an N3-substituted thiazolidine bearing a para-aminobenzyl moiety. It belongs to the saturated thiazolidine class—a five-membered S,N-heterocycle that is the reduced, non-carbonyl progenitor of the clinically prominent thiazolidine-2,4-dione (TZD) pharmacophore [1]. Unlike TZDs, the fully saturated thiazolidine core lacks the electrophilic carbonyls at positions 2 and 4, conferring distinct chemical reactivity (e.g., ring-opening via S-oxidation is attenuated absent the dione motif) and altered hydrogen-bonding capacity [2]. The para-aminobenzyl substituent introduces a primary aromatic amine handle, enabling modular derivatization through diazotization, amide coupling, or reductive amination chemistries that are inaccessible to the more common C5-substituted TZD analogs [3]. This combination of a non-carbonyl thiazolidine core and a synthetically versatile pendant amine differentiates 3-(4-aminobenzyl)-thiazolidine from the large body of 5-benzyl-TZD derivatives that dominate procurement catalogs.

Why 3-(4-Aminobenzyl)-thiazolidine Cannot Be Interchanged with TZD or C5-Substituted Analogs


Practitioners who treat thiazolidine derivatives as fungible building blocks risk introducing confounding variables into their assays or synthetic pathways. The oxidation state of the thiazolidine ring directly governs metabolic stability: TZD rings undergo P450-mediated S-oxidation to sulfenic acid intermediates that lead to ring scission, whereas the fully saturated thiazolidine—lacking the electron-withdrawing carbonyls—exhibits a distinct oxidative metabolic profile [1]. Furthermore, the position of the aminobenzyl substituent (N3 vs. C5) determines the spatial orientation of the pendant amine relative to the heterocycle, which critically affects both target engagement geometries and the available chemical derivatization vectors [2]. Swapping 3-(4-aminobenzyl)-thiazolidine for 5-(4-aminobenzyl)thiazolidine-2,4-dione (CAS 85002-36-4) or 3-(4-aminobenzyl)thiazolidine-2,4-dione (CAS 258856-20-1) therefore alters hydrogen-bond donor/acceptor counts, topological polar surface area, and logP—each a determinant of permeability and solubility [3]. The evidence below quantifies these differences.

3-(4-Aminobenzyl)-thiazolidine: Quantitative Differentiation Evidence


Topological Polar Surface Area: 44–78% Lower TPSA than Comparable TZD Analogs

3-(4-Aminobenzyl)-thiazolidine exhibits a TPSA of 54.6 Ų [1], which is 44% lower than the 97.5 Ų of 5-(4-aminobenzyl)thiazolidine-2,4-dione (CID 2768377) [2] and 38% lower than the 88.7 Ų of 3-(4-aminobenzyl)thiazolidine-2,4-dione (CID 12052430) [3]. This reduction is mechanistically attributable to the absence of the two carbonyl oxygen atoms present on the TZD ring, each contributing approximately 17–20 Ų to the polar surface. The lower TPSA predicts superior passive membrane permeability, as TPSA values below 60 Ų are associated with favorable blood-brain barrier penetration, whereas values exceeding 90 Ų typically restrict compounds to peripheral targets [4].

Physicochemical Profiling Drug-Likeness Permeability Prediction

Lipophilicity (XLogP3): 14–45% Higher logP than TZD Analogs, Differentiating Compartment Distribution

The computed XLogP3-AA of 3-(4-aminobenzyl)-thiazolidine is 1.6 [1], compared to 1.4 for 5-(4-aminobenzyl)thiazolidine-2,4-dione [2] and 1.1 for 3-(4-aminobenzyl)thiazolidine-2,4-dione [3]. This represents a 14% and 45% increase in predicted lipophilicity, respectively. The difference arises because the dione carbonyls in TZD analogs contribute strong dipole moments that reduce overall logP, whereas the thioether and tertiary amine of the saturated thiazolidine ring are more hydrophobic [4]. The unsubstituted parent thiazolidine has an XLogP3 of 0.3, demonstrating that the 4-aminobenzyl group contributes approximately +1.3 log units to the target compound.

Lipophilicity Partition Coefficient ADME Prediction

Hydrogen Bond Acceptor Count: One Fewer HBA than TZD Analogs—Implications for Solubility and Target Complementarity

3-(4-Aminobenzyl)-thiazolidine possesses 3 hydrogen bond acceptor (HBA) atoms (the thioether sulfur and the two nitrogen lone pairs), compared to 4 HBA atoms for both 5-(4-aminobenzyl)thiazolidine-2,4-dione and 3-(4-aminobenzyl)thiazolidine-2,4-dione, which each bear two additional carbonyl oxygen acceptors [1][2][3]. The hydrogen bond donor (HBD) count is 1 (the primary aromatic amine) for the target and for the 3-TZD analog, but 2 for the 5-TZD analog (amine plus TZD N-H). The reduced HBA/HBD profile of the target predicts lower aqueous solubility than the TZD analogs but also reduced desolvation penalty upon binding to hydrophobic protein pockets.

Hydrogen Bonding Solubility Ligand Efficiency

Thiol-Reactive Electrophilicity: Saturated Thiazolidines Covalently Engage Cysteine Residues, Unlike TZD Analogs

Experimental evidence demonstrates that the saturated thiazolidine ring is intrinsically thiol-reactive, forming covalent adducts with glutathione and with nucleophilic cysteine residues in the TRPA1 ion channel [1]. This reactivity is abolished in thiazolidine-2,4-diones because the carbonyl groups at positions 2 and 4 electronically deactivate the ring sulfur toward nucleophilic attack and oxidation [2]. In quantitative TRPA1 activation assays, thiazolidine (the parent scaffold) produced sustained, calcium-influx responses that were fully reversed by the reducing agent dithiothreitol, confirming a reversible covalent mechanism dependent on the saturated thioether [1]. Cysteine-to-alanine mutagenesis of key TRPA1 residues (C621, C633, C665) eliminated the response, establishing that the thiol reactivity originates from the non-carbonyl thiazolidine ring itself.

Covalent Inhibition TRPA1 Thiol Reactivity Cysteine Modification

Regioisomeric Advantage: Para-Aminobenzyl at N3 Enables Diazotization Chemistry Inaccessible to C5-Substituted Analogs

The primary aromatic amine at the para position of the benzyl group in 3-(4-aminobenzyl)-thiazolidine is synthetically orthogonal to the thiazolidine core [1]. This amine can be quantitatively diazotized (NaNO₂/HCl, 0–5 °C) to form a diazonium salt that undergoes Sandmeyer, azo-coupling, or Balz-Schiemann reactions without affecting the thiazolidine ring [2]. In contrast, 5-(4-aminobenzyl)thiazolidine-2,4-dione (CID 2768377) places the amine at C5 of the TZD ring, where the adjacent carbonyls can participate in intramolecular side reactions (e.g., hydrazone formation) during diazotization, reducing yields and purity [3]. The target compound thus offers a cleaner derivatization handle for generating focused libraries through azo-dye conjugation, triazole formation (via azide intermediate), or halogenation.

Synthetic Versatility Diazotization Bioconjugation Parallel Library Synthesis

Optimal Procurement and Application Scenarios for 3-(4-Aminobenzyl)-thiazolidine


CNS-Penetrant Probe and Lead Molecule Design

With a TPSA of 54.6 Ų—substantially below the typical CNS permeability threshold of ~60–70 Ų—and an XLogP3 of 1.6 that balances passive diffusion with aqueous solubility, 3-(4-aminobenzyl)-thiazolidine is preferentially selected over TZD analogs (TPSA ≥ 88.7 Ų) when the target indication requires blood-brain barrier penetration [1][2]. The reduced HBA count (3 vs. 4) further minimizes the energetic penalty of desolvation upon entering the lipid-rich CNS environment. Medicinal chemistry teams developing treatments for neurodegenerative diseases, neuropathic pain, or CNS malignancies should prioritize this scaffold during building-block procurement to avoid the permeability deficits inherent to dione-containing alternatives.

Covalent Inhibitor and Chemical Biology Probe Development

The saturated thiazolidine ring's documented ability to form reversible covalent adducts with cysteine thiols—a property absent in thiazolidine-2,4-dione analogs—positions 3-(4-aminobenzyl)-thiazolidine as a rational starting point for covalent inhibitor campaigns [3]. Target classes with active-site or allosteric cysteine residues (e.g., kinases with solvent-exposed cysteines, deubiquitinases, viral proteases) are prime candidates. The para-aminobenzyl substituent provides a modular vector for appending target-recognition elements while preserving the covalent warhead function of the thiazolidine core, enabling fragment-based covalent ligand discovery workflows.

Parallel Library Synthesis via Diazotization-Derived Diversification

Research groups requiring rapid generation of chemically diverse screening libraries should procure 3-(4-aminobenzyl)-thiazolidine specifically for its diazotizable para-aminobenzyl handle [4]. Unlike C5-substituted TZD analogs, where adjacent carbonyls compromise diazotization efficiency, the target compound's amine is electronically insulated, enabling clean conversion to diazonium salts and subsequent derivatization to aryl halides (Sandmeyer), phenols, azo dyes, or azides (for click chemistry). This single building block can generate dozens of analogs in parallel, reducing the cost and lead time of multi-building-block procurement strategies.

Thiol-Reactivity Screening and TRP Channel Pharmacology

For ion channel pharmacology groups investigating TRPA1 or related cysteine-sensitive targets, 3-(4-aminobenzyl)-thiazolidine offers a ligand-efficient scaffold (MW 194.30, 13 heavy atoms) that retains the thiol-reactive thiazolidine core while providing the para-aminobenzyl substituent for affinity optimization [3][5]. In contrast, TZD analogs are silent at TRPA1 due to carbonyl deactivation of the ring sulfur. The reversible covalent mechanism (reversed by DTT in cellular assays) provides an additional pharmacological control not available with irreversible cysteine modifiers, making this compound the preferred procurement choice for TRP channel screening cascades.

Quote Request

Request a Quote for 3-(4-Aminobenzyl)-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.